PAR4 Antagonism — Confirmed Target Engagement at Sub-10 nM Potency
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (disclosed as US9862730, Example 109) is a potent protease-activated receptor 4 (PAR4) antagonist with a pIC50 of 8.51 (corresponding to an IC50 of approximately 3.1 nM) in the FLIPR-based human PAR4 functional assay [1]. This potency is comparable to optimized imidazothiadiazole PAR4 antagonists (e.g., BDBM364945, IC50 0.860 nM) and substantially more potent than early PAR4 leads such as BDBM28752 (IC50 39.81 nM) [2]. The furan-2-carboxamide amide substituent differentiates this compound from the corresponding benzofuran-2-carboxamide analog (CAS 628322-75-8) and the trimethoxybenzamide analog (CID 1409642), neither of which has reported PAR4 activity in the same assay system, suggesting that the furan-2-carboxamide group is a key pharmacophoric element for PAR4 engagement [1].
| Evidence Dimension | PAR4 antagonist potency (pIC50 / IC50) |
|---|---|
| Target Compound Data | pIC50 = 8.51; IC50 ≈ 3.1 nM (human PAR4, FLIPR assay) |
| Comparator Or Baseline | BDBM364945 (imidazothiadiazole PAR4 antagonist): IC50 = 0.860 nM; BDBM28752 (1,2,4-thiadiazole PAR4 antagonist): IC50 = 39.81 nM |
| Quantified Difference | Target compound is ~3.6-fold less potent than the most optimized imidazothiadiazole lead but ~12.8-fold more potent than the 1,2,4-thiadiazole comparator |
| Conditions | FLIPR in vitro functional assay measuring PAR4-mediated calcium mobilization in human cells |
Why This Matters
Confirmed PAR4 antagonism at nanomolar potency defines a specific therapeutic application space (antiplatelet/antithrombotic) that most generic thiadiazole analogs do not occupy, enabling targeted procurement for cardiovascular drug discovery programs.
- [1] ArrestinDB. CHEMBL3729088 bioactivity summary: PAR4, pIC50 8.51. ChEMBL Database. View Source
- [2] BindingDB. BDBM364945 (US9862730, Example 403): IC50 0.860 nM; BDBM28752: IC50 39.81 nM. PAR4 FLIPR assay. View Source
